A Technical Guide to Butoxycarbonyl-PEG5-sulfonic acid: Properties and Applications in Drug Development
A Technical Guide to Butoxycarbonyl-PEG5-sulfonic acid: Properties and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butoxycarbonyl-PEG5-sulfonic acid (Boc-PEG5-sulfonic acid) is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker of significant interest in the field of drug development, particularly in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents that co-opt the body's own ubiquitin-proteasome system to selectively degrade target proteins associated with disease. The linker component of a PROTAC is crucial as it connects the target protein binder and the E3 ligase ligand, and its composition and length significantly impact the efficacy of the resulting molecule.
This technical guide provides a comprehensive overview of the known properties of Butoxycarbonyl-PEG5-sulfonic acid, its role in bioconjugation, and general experimental workflows for its application.
Core Properties of Butoxycarbonyl-PEG5-sulfonic acid
Butoxycarbonyl-PEG5-sulfonic acid is characterized by a terminal tert-butoxycarbonyl (Boc) protecting group and a sulfonic acid moiety, connected by a five-unit polyethylene glycol chain. The Boc group provides a stable, yet readily cleavable, protection for a primary amine, which is essential in multi-step organic synthesis. The PEG chain enhances the solubility and pharmacokinetic properties of the molecule to which it is attached. The terminal sulfonic acid group can be utilized for further chemical modifications.
Quantitative Data Summary
| Property | Value | Source(s) |
| CAS Number | 1817735-28-6 | [1][2] |
| Molecular Formula | C17H34O10S | [1] |
| Molecular Weight | 430.51 g/mol | [1] |
| Appearance | Solid | |
| Purity | ≥95% | |
| Solubility | Soluble in Water, DMSO, DCM, DMF | |
| Storage Conditions | -20°C |
Role in PROTAC Synthesis
Boc-PEG5-sulfonic acid serves as a versatile linker in the modular synthesis of PROTACs.[3] The hydrophilic PEG spacer can improve the solubility and cell permeability of the final PROTAC molecule.[4] The length of the PEG chain is a critical parameter that can be fine-tuned to optimize the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.[5][6]
The synthetic strategy typically involves the deprotection of the Boc group to reveal a primary amine, which can then be coupled to a carboxylic acid on either the target protein ligand or the E3 ligase ligand. Alternatively, the sulfonic acid moiety could be activated for conjugation, though this is less commonly described in the context of PROTAC synthesis.
Experimental Protocols
General Boc Deprotection Protocol
The removal of the Boc protecting group is a standard procedure in organic synthesis and is typically achieved under acidic conditions.
Materials:
-
Boc-PEG5-sulfonic acid
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Diethyl ether (for precipitation, optional)
Procedure:
-
Dissolve the Boc-protected PEG linker in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) to the solution (typically 20-50% v/v).
-
Stir the reaction mixture at room temperature and monitor the progress by an appropriate analytical technique (e.g., TLC or LC-MS) until the starting material is consumed (usually 1-2 hours).[7][8]
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting amine-TFA salt can often be used directly in the next step. Alternatively, for neutralization, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate.[7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[7]
PROTAC Synthesis Workflow
The deprotected amino-PEG5-sulfonic acid can then be incorporated into a PROTAC through standard amide bond formation reactions.
Caption: General workflow for the synthesis of a PROTAC using Boc-PEG5-sulfonic acid.
Conclusion
Butoxycarbonyl-PEG5-sulfonic acid is a valuable chemical tool for the construction of complex biomolecules, most notably PROTACs. Its well-defined structure, including a readily cleavable protecting group and a beneficial PEG spacer, allows for controlled and efficient synthetic strategies. While specific synthesis protocols for this exact molecule are proprietary, the general principles of PEG chemistry and Boc deprotection are well-established, providing a solid foundation for its application in innovative drug discovery programs. Researchers and scientists can leverage the properties of this linker to optimize the pharmacokinetic and pharmacodynamic profiles of their novel protein-degrading therapeutics.
References
- 1. Butoxycarbonyl-PEG5-sulfonic acid - CAS:1817735-28-6 - KKL Med Inc. [kklmed.com]
- 2. CAS Number Search List | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. biochempeg.com [biochempeg.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
